N-(3-Formyl-5-methylpyridin-2-yl)pivalamide
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Overview
Description
N-(3-Formyl-5-methylpyridin-2-yl)pivalamide is a heterocyclic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by a pyridine ring substituted with a formyl group at the 3-position, a methyl group at the 5-position, and a pivalamide group at the 2-position. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-methylpyridin-2-yl)pivalamide typically involves the reaction of 3-formyl-5-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Formyl-5-methylpyridin-2-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Formyl-5-methylpyridin-2-yl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The pivalamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- N-(3-Hydroxy-5-methylpyridin-2-yl)pivalamide
- N-(2-Chloro-3-methylpyridin-4-yl)pivalamide
- N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
- N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
- N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Comparison: N-(3-Formyl-5-methylpyridin-2-yl)pivalamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, iodo, fluoro, cyano), it offers unique synthetic and functional properties that can be leveraged in various applications .
Properties
IUPAC Name |
N-(3-formyl-5-methylpyridin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-9(7-15)10(13-6-8)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHLNKCBWHRFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563217 |
Source
|
Record name | N-(3-Formyl-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127446-31-5 |
Source
|
Record name | N-(3-Formyl-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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